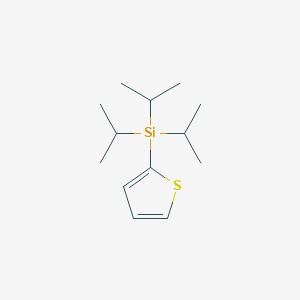
Triisopropyl-thiophen-2-yl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisopropyl-thiophen-2-yl-silane is an organosilicon compound with the molecular formula C13H24SSi and a molecular weight of 240.48 g/mol . This compound is characterized by the presence of a thiophene ring attached to a silicon atom, which is further bonded to three isopropyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisopropyl-thiophen-2-yl-silane can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-boronic acid with triisopropylchlorosilane in the presence of a palladium catalyst. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triisopropyl-thiophen-2-yl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of mild reducing agents.
Substitution: The silicon atom in this compound can undergo substitution reactions, where one or more of the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Mild reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Triisopropyl-thiophen-2-yl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which triisopropyl-thiophen-2-yl-silane exerts its effects involves its ability to participate in various chemical reactions. The silicon atom, bonded to three isopropyl groups and a thiophene ring, can interact with different molecular targets and pathways. For example, in peptide synthesis, it acts as a scavenger for peptide groups being removed from the peptide sequence during global deprotection .
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilane: An organosilicon compound with the formula (i-Pr)3SiH, used as a scavenger in peptide synthesis and as a mild reducing agent.
Thiophene Derivatives: Compounds containing the thiophene ring, which are widely used in organic synthesis and material science.
Uniqueness
Triisopropyl-thiophen-2-yl-silane is unique due to the combination of the thiophene ring and the triisopropylsilane moiety. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
CAS No. |
163079-26-3 |
|---|---|
Molecular Formula |
C13H24SSi |
Molecular Weight |
240.48 g/mol |
IUPAC Name |
tri(propan-2-yl)-thiophen-2-ylsilane |
InChI |
InChI=1S/C13H24SSi/c1-10(2)15(11(3)4,12(5)6)13-8-7-9-14-13/h7-12H,1-6H3 |
InChI Key |
KYKOOMBOQUFLIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC=CS1)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















